molecular formula C33H44N4O2 B11537366 N'~1~,N'~9~-bis(4-phenylcyclohexylidene)nonanedihydrazide

N'~1~,N'~9~-bis(4-phenylcyclohexylidene)nonanedihydrazide

Cat. No.: B11537366
M. Wt: 528.7 g/mol
InChI Key: DTKZTYMQVCCVDJ-UHFFFAOYSA-N
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Description

N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large molecular framework, which includes phenyl and cyclohexylidene groups attached to a nonanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 4-phenylcyclohexanone with hydrazine hydrate under controlled conditions to form the intermediate hydrazone. This intermediate is then reacted with nonanedihydrazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The phenyl and cyclohexylidene groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-B

Properties

Molecular Formula

C33H44N4O2

Molecular Weight

528.7 g/mol

IUPAC Name

N,N'-bis[(4-phenylcyclohexylidene)amino]nonanediamide

InChI

InChI=1S/C33H44N4O2/c38-32(36-34-30-22-18-28(19-23-30)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-35-31-24-20-29(21-25-31)27-14-8-5-9-15-27/h4-9,12-15,28-29H,1-3,10-11,16-25H2,(H,36,38)(H,37,39)

InChI Key

DTKZTYMQVCCVDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)CCCCCCCC(=O)NN=C2CCC(CC2)C3=CC=CC=C3)CCC1C4=CC=CC=C4

Origin of Product

United States

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